molecular formula C11H12Cl2O2 B2888409 4-(4-Chloro-2-methylphenoxy)butyryl chloride CAS No. 99860-69-2

4-(4-Chloro-2-methylphenoxy)butyryl chloride

Cat. No.: B2888409
CAS No.: 99860-69-2
M. Wt: 247.12
InChI Key: LLXACCVLILSPHU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(4-Chloro-2-methylphenoxy)butyryl chloride typically involves the reaction of 4-(4-Chloro-2-methylphenoxy)butyric acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is usually refluxed until the evolution of gas ceases, indicating the completion of the reaction. The product is then purified by distillation or recrystallization .

Chemical Reactions Analysis

4-(4-Chloro-2-methylphenoxy)butyryl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(4-Chloro-2-methylphenoxy)butyric acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are amides, esters, thioesters, and alcohols .

Scientific Research Applications

4-(4-Chloro-2-methylphenoxy)butyryl chloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenoxy)butyryl chloride involves its reactivity as an acid chloride. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

4-(4-Chloro-2-methylphenoxy)butyryl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its reactivity as an acid chloride, making it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)butanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXACCVLILSPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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